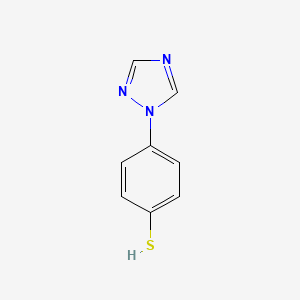

4-(1H-1,2,4-triazol-1-yl)benzène-1-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1H-1,2,4-Triazol-1-yl)benzenethiol is a chemical compound with the molecular weight of 177.23 . It has been used in the synthesis of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .

Synthesis Analysis

The synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzenethiol and its derivatives has been reported in several studies . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of 4-(1H-1,2,4-Triazol-1-yl)benzenethiol has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involving 4-(1H-1,2,4-Triazol-1-yl)benzenethiol have been studied in the context of synthesizing novel 1,2,4-triazole derivatives . These reactions have been characterized by various spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1H-1,2,4-Triazol-1-yl)benzenethiol have been reported in various studies . For example, it has a molecular weight of 177.23 and its InChI Code is 1S/C8H7N3S/c12-8-3-1-7(2-4-8)11-6-9-5-10-11/h1-6,12H .Applications De Recherche Scientifique

Activité anticancéreuse

Le composé a montré des résultats prometteurs dans le domaine de la recherche sur le cancer. Il a été utilisé dans la synthèse d'une série d'hybrides d'acide 4-(1H-1,2,4-triazol-1-yl)benzoïque, qui ont présenté des activités inhibitrices puissantes contre les lignées cellulaires cancéreuses MCF-7 et HCT-116 . Certains de ces hybrides ont montré une amélioration des valeurs de CI50 et ont démontré des effets cytotoxiques très faibles sur les cellules normales (RPE-1) par rapport à la doxorubicine .

Activité antimicrobienne

Des dérivés du 1,2,4-triazole, y compris le “4-(1h-1,2,4-Triazol-1-yl)benzène-1-thiol”, ont été trouvés pour posséder des propriétés antimicrobiennes à large spectre . Cela les rend précieux dans le développement de nouveaux agents antimicrobiens.

Activité antivirale

Le composé a une applicabilité potentielle dans le développement de médicaments antiviraux . Ceci est dû aux caractéristiques synthétiques et pharmacophoriques des dérivés du 1,2,4-triazole.

Activité anti-inflammatoire

Des dérivés du 1,2,4-triazole, y compris le “this compound”, ont été trouvés pour posséder des propriétés anti-inflammatoires . Cela les rend potentiellement utiles dans le traitement des maladies inflammatoires.

Inhibition des kinases

Les dérivés du composé peuvent inhiber l'activité de la protéine tyrosine phosphatase . Cela les rend potentiellement utiles dans le traitement des maladies liées à la dysrégulation des protéines tyrosine phosphatases, telles que le cancer, le diabète et les troubles immunitaires.

Plateforme d'optimisation structurale

Le composé peut être utilisé comme une plateforme d'optimisation structurale pour la conception et le développement de molécules anticancéreuses plus sélectives et plus puissantes . Cela peut conduire au développement de traitements plus efficaces contre le cancer.

Mécanisme D'action

Target of Action

The primary targets of 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in research as models for breast cancer and colon cancer, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation . It achieves this through the induction of apoptosis, a process of programmed cell death . This results in the reduction of the number of cancer cells, thereby limiting the progression of the disease .

Biochemical Pathways

The induction of apoptosis suggests that it may involve pathways related to cell survival and death

Pharmacokinetics

Its potent inhibitory activities against cancer cell lines suggest that it may have favorable bioavailability .

Result of Action

The result of the action of 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells, which can limit the progression of the disease .

Action Environment

Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as protein tyrosine phosphatases, where it can act as an inhibitor . The thiol group in 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol is reactive and can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function and signaling pathways .

Cellular Effects

The effects of 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation . It influences cell signaling pathways by modulating the activity of key enzymes and proteins involved in cell growth and survival. Additionally, 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol can affect gene expression by altering the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol exerts its effects through several mechanisms. It binds to the active sites of enzymes, particularly those with cysteine residues, leading to enzyme inhibition or activation . This binding can result in changes in enzyme conformation and activity, impacting various biochemical pathways. Additionally, 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol can influence gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods or under specific environmental conditions . Long-term studies have shown that 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol in animal models vary with dosage. At lower doses, it can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and function . This compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . Additionally, it can affect the levels of metabolites, leading to changes in cellular energy balance and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments and its accumulation in target tissues . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization affects its interactions with biomolecules and its ability to modulate cellular processes . For example, localization to the nucleus can enhance its impact on gene expression, while localization to the cytoplasm can influence enzyme activity and signaling pathways .

Propriétés

IUPAC Name |

4-(1,2,4-triazol-1-yl)benzenethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c12-8-3-1-7(2-4-8)11-6-9-5-10-11/h1-6,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLXJUBKBCWWRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC=N2)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(5-chloro-2-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2380743.png)

![Ethyl 2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2380744.png)

![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2380747.png)

![4-({4-[(2-Methylpropyl)amino]phenyl}sulfonyl)morpholine](/img/structure/B2380748.png)

![13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione](/img/structure/B2380757.png)

![(4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2380758.png)

![N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2380759.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2380760.png)

![2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide](/img/structure/B2380763.png)

![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2380764.png)